molecular formula C40H78O B602810 Trianthenol CAS No. 333361-85-6

Trianthenol

Cat. No.: B602810
CAS No.: 333361-85-6
M. Wt: 575 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trianthenol is a natural tetraterpenoid compound isolated from the plant Trianthema portulacastrum. It is known for its antifungal properties and has been studied for various biological activities. The compound’s structure is characterized by multiple methyl groups and a hydroxymethyl group, contributing to its unique chemical properties .

Mechanism of Action

Target of Action

Trianthenol is a tetraterpenoid isolated from the plant Trianthema portulacastrum It has been reported to exhibit potential as an antifungal agent , suggesting that it may target components of fungal cells.

Mode of Action

As an antifungal agent, it may interact with specific proteins or enzymes in fungal cells, disrupting their normal function and leading to cell death

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. As a plant-derived compound, its bioavailability may be influenced by factors such as its chemical structure, formulation, and route of administration. More research is needed to understand the pharmacokinetic profile of this compound .

Result of Action

As an antifungal agent, it likely leads to the death of fungal cells, possibly through disruption of essential cellular processes or structures

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, the biological environment, including the type of organism and the specific cellular context, can also influence its action. Specific studies on the influence of environmental factors on this compound’s action are currently lacking .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trianthenol typically involves the extraction from the plant Trianthema portulacastrum using organic solvents such as chloroform. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in biotechnological methods could potentially lead to more efficient production processes in the future.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions involving this compound can introduce different functional groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Trianthenol is used as a model compound in studying the chemical behavior of tetraterpenoids. Its reactions provide insights into the reactivity and stability of similar compounds.

Biology: In biological research, this compound is investigated for its antifungal properties. It has shown effectiveness against various fungal pathogens, making it a potential candidate for developing new antifungal agents .

Medicine: this compound’s antifungal activity has implications for medical applications, particularly in treating fungal infections. Further research is needed to explore its potential as a therapeutic agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Comparison with Similar Compounds

    Betulinic Acid: Known for its antiviral and antitumor activities.

    Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Has anti-inflammatory and anticancer effects.

Uniqueness of Trianthenol: this compound stands out due to its specific antifungal activity, which is not as prominent in the other similar compounds. Its unique structure, with multiple methyl groups and a hydroxymethyl group, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(E)-5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3/b38-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIFBEYPAFEXOA-DMFHDPHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trianthenol
Reactant of Route 2
Trianthenol
Reactant of Route 3
Trianthenol
Reactant of Route 4
Trianthenol
Reactant of Route 5
Trianthenol
Reactant of Route 6
Trianthenol
Customer
Q & A

Q1: What are the known biological activities of trianthenol?

A1: this compound, a tetraterpenoid isolated from Trianthema portulacastrum [], exhibits potent antifungal activity []. While its exact mechanism of action remains unelucidated, its presence in Trianthema portulacastrum, a plant with various reported medicinal uses [, , ], suggests further investigation into its potential therapeutic benefits is warranted.

Q2: What is the chemical structure of this compound?

A2: Unfortunately, the provided abstracts lack detailed structural information about this compound, such as its molecular formula, weight, and spectroscopic data. A comprehensive understanding of its structure would require access to the full research articles or other relevant literature.

Q3: What are the traditional uses of Trianthema portulacastrum, the plant from which this compound is derived?

A3: Trianthema portulacastrum has a long history of use in traditional medicine, particularly in Ayurvedic practices []. It is employed for various ailments, including:

  • Analgesic and Anti-inflammatory: Used to relieve pain and reduce inflammation [, ].
  • Stomachic: Used to treat digestive issues [].
  • Hepatoprotective: Believed to protect the liver from damage [].
  • Diuretic: Used to increase urine production [].
  • Anticarcinogenic: Believed to have potential in fighting cancer [].
  • Antimicrobial: Shows activity against certain microbes, including fungi [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.